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Compound of Interest

Compound Name:
1-(5-bromopyrimidin-2-

yl)piperidine-3-carboxylic Acid

Cat. No.: B1271982 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of piperidine-based kinase inhibitors, supported by experimental data.

The piperidine scaffold is a prevalent structural motif in a multitude of kinase inhibitors,

contributing to their potency and selectivity.

This guide delves into a comparative analysis of piperidine-containing inhibitors targeting key

kinases implicated in cancer and other diseases: Phosphoinositide 3-kinase (PI3K), Protein

Kinase B (Akt), Checkpoint Kinase 1 (CHK1), p38 Mitogen-Activated Protein Kinase (p38

MAPK), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinase 2 (CDK2).

Performance Comparison of Piperidine-Based
Kinase Inhibitors
The inhibitory activities of various piperidine-based compounds against their target kinases are

summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of

a compound's potency in inhibiting a specific biological or biochemical function.
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Inhibitor Class Target Kinase
Representative
Compound(s)

IC50 (nM) Reference(s)

PI3K Inhibitors PI3Kα

Compound 16 (a

quinazolinone

derivative)

0.4 [1]

PI3Kδ
Idelalisib

(Zydelig®)
0.6 [1]

PI3Kα/mTOR PF-04979064 PI3Kα: 1.0 (Ki) [2]

Akt Inhibitors Akt1

Compound 10h

(a

pyrazolopyrimidi

ne derivative)

24.3 [3]

Akt1

Compound E22

(a 3,4,6-

trisubstituted

piperidine)

- [4]

Pan-Akt AI-1 18 [3]

Pan-Akt AI-2 20 [3]

CHK1 Inhibitors CHK1 AZD7762 5 [5]

CHK1

Compound 13 (a

diaminopyrimidin

e derivative)

7.73 -

p38 MAPK

Inhibitors
p38α

Naphthyridinone

5
- [6]

p38α

Piperidine-based

heterocyclic

oxalyl amides

Low nanomolar [7]

ALK Inhibitors ALK
LDK378

(Ceritinib)
- [8]
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ALK

Piperidine

carboxamide

derivatives

- [9]

CDK2 Inhibitors CDK2/cyclin E

Benzofuran-

piperazine

hybrids (e.g., 9h,

11d)

40.91, 41.70 -

Key Signaling Pathways
Understanding the signaling cascades in which these kinases operate is crucial for rational

drug design and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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